5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine is a chemical compound with the molecular formula C13H15ClN4 This compound is known for its unique structure, which includes a pyrimidine ring substituted with a chlorobenzyl group and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine typically involves the reaction of 4-chlorobenzylamine with 2-methyl-4-chloropyrimidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method allows for the efficient and scalable production of the compound by continuously feeding the reactants into a flow reactor and collecting the product .
Analyse Chemischer Reaktionen
Types of Reactions
5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions produce amines .
Wissenschaftliche Forschungsanwendungen
5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-aminomethyl-2-methylpyrimidine: This compound shares a similar pyrimidine core but lacks the chlorobenzyl group.
2-Methyl-4-chloropyrimidine: This compound is a precursor in the synthesis of 5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine.
Uniqueness
The presence of the chlorobenzyl group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. This structural feature enhances its potential as a versatile intermediate in organic synthesis and its biological activity .
Eigenschaften
CAS-Nummer |
20352-44-7 |
---|---|
Molekularformel |
C13H15ClN4 |
Molekulargewicht |
262.74 g/mol |
IUPAC-Name |
5-[[(4-chlorophenyl)methylamino]methyl]-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C13H15ClN4/c1-9-17-8-11(13(15)18-9)7-16-6-10-2-4-12(14)5-3-10/h2-5,8,16H,6-7H2,1H3,(H2,15,17,18) |
InChI-Schlüssel |
GKFRMOUSJUBOID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=N1)N)CNCC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.